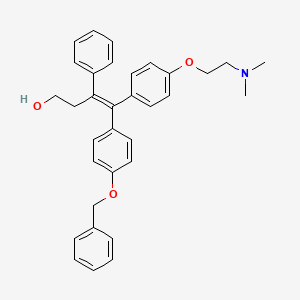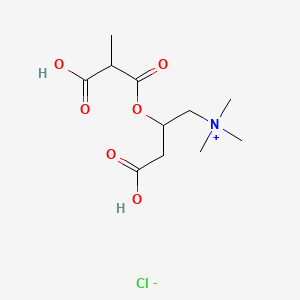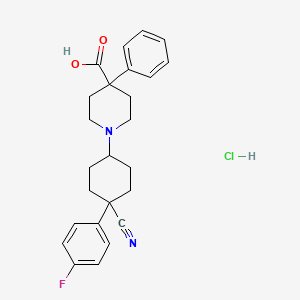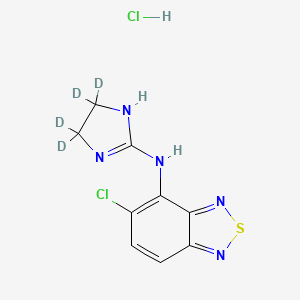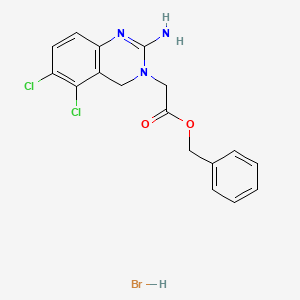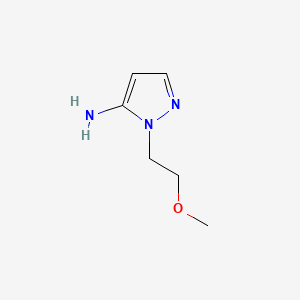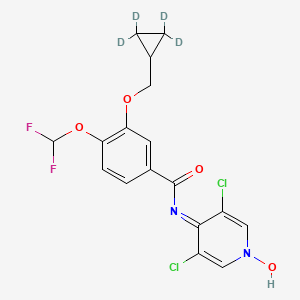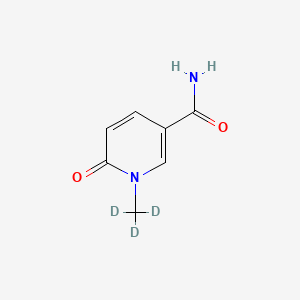![molecular formula C19H22Cl2O4 B586472 2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol CAS No. 374772-79-9](/img/structure/B586472.png)
2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol” is a chemical compound. It is related to metoprolol, a selective β1-blocker drug .
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, Pseudomonas fluorescens lipase (PFL) was used as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol .Scientific Research Applications
Synthesis of β-Blocker Atenolol : Lund et al. (2016) reported the synthesis of both enantiomers of a related compound, used as a building block for the cardioselective β-blocker atenolol. This process utilized lipase B from Candida antarctica as a catalyst, demonstrating the compound's relevance in pharmaceutical synthesis (Lund, Bøckmann, & Jacobsen, 2016).
Antimicrobial and Antiradical Activity : Čižmáriková et al. (2020) synthesized a series of compounds related to 2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol and tested them for antimicrobial and antioxidant activities. These studies contribute to understanding the compound's potential in combating human pathogens and its antioxidant properties (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Detection in Human Breast Milk : Tuzimski et al. (2020) focused on the detection of various bisphenols, including analogs of 2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol, in human breast milk samples. This research highlights the environmental and health monitoring aspect of these compounds (Tuzimski, Szubartowski, Gadzała-Kopciuch, Miturski, Wójtowicz-Marzec, Kwaśniewski, & Buszewski, 2020).
Catalysis in Transfer Hydrogenation : Aydemir et al. (2014) explored the use of related compounds in catalyzing transfer hydrogenation reactions. This research indicates potential applications in industrial chemistry and catalysis (Aydemir, Rafikova, Kystaubayeva, Paşa, Meriç, Ocak, Zazybin, Temel, Gürbüz, & Özdemir, 2014).
properties
IUPAC Name |
2-chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O4/c20-16(10-22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(21)11-23/h1-8,16-17,22-23H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFXFEBPCUMOIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)Cl)OCC(CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741590 |
Source


|
| Record name | 3,3'-{Methylenebis[(4,1-phenylene)oxy]}bis(2-chloropropan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol F Bis(2-chloro-1-propanol) Ether | |
CAS RN |
374772-79-9 |
Source


|
| Record name | 3,3'-{Methylenebis[(4,1-phenylene)oxy]}bis(2-chloropropan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


